molecular formula C18H12N6O3 B11060101 {Amino[1-cyano-2-(4-methylphenyl)-4,6,8-trioxo-5,7-diazaspiro[2.5]oct-1-yl]methylidene}propanedinitrile

{Amino[1-cyano-2-(4-methylphenyl)-4,6,8-trioxo-5,7-diazaspiro[2.5]oct-1-yl]methylidene}propanedinitrile

Cat. No.: B11060101
M. Wt: 360.3 g/mol
InChI Key: ROEGQUKFWBLYKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{Amino[1-cyano-2-(4-methylphenyl)-4,6,8-trioxo-5,7-diazaspiro[25]oct-1-yl]methylidene}propanedinitrile is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {Amino[1-cyano-2-(4-methylphenyl)-4,6,8-trioxo-5,7-diazaspiro[2.5]oct-1-yl]methylidene}propanedinitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of a cyano compound with an amino derivative, followed by cyclization to form the spirocyclic core. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

{Amino[1-cyano-2-(4-methylphenyl)-4,6,8-trioxo-5,7-diazaspiro[2.5]oct-1-yl]methylidene}propanedinitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve specific solvents, temperature control, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, {Amino[1-cyano-2-(4-methylphenyl)-4,6,8-trioxo-5,7-diazaspiro[25]oct-1-yl]methylidene}propanedinitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its functional groups can form specific interactions with proteins, nucleic acids, and other biomolecules, making it a valuable tool for probing biological systems and developing new therapeutic agents.

Medicine

In medicine, the compound’s unique structure and reactivity may be harnessed for drug development. It could serve as a lead compound for the design of new pharmaceuticals targeting specific diseases or biological pathways.

Industry

In industry, {Amino[1-cyano-2-(4-methylphenyl)-4,6,8-trioxo-5,7-diazaspiro[2.5]oct-1-yl]methylidene}propanedinitrile may be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which {Amino[1-cyano-2-(4-methylphenyl)-4,6,8-trioxo-5,7-diazaspiro[2.5]oct-1-yl]methylidene}propanedinitrile exerts its effects depends on its specific interactions with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to {Amino[1-cyano-2-(4-methylphenyl)-4,6,8-trioxo-5,7-diazaspiro[2.5]oct-1-yl]methylidene}propanedinitrile include other spirocyclic compounds with cyano and amino groups, such as spirooxindoles and spirocyclic lactams.

Uniqueness

What sets this compound apart is its specific combination of functional groups and spirocyclic structure, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C18H12N6O3

Molecular Weight

360.3 g/mol

IUPAC Name

2-[amino-[2-cyano-1-(4-methylphenyl)-4,6,8-trioxo-5,7-diazaspiro[2.5]octan-2-yl]methylidene]propanedinitrile

InChI

InChI=1S/C18H12N6O3/c1-9-2-4-10(5-3-9)12-17(8-21,13(22)11(6-19)7-20)18(12)14(25)23-16(27)24-15(18)26/h2-5,12H,22H2,1H3,(H2,23,24,25,26,27)

InChI Key

ROEGQUKFWBLYKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(C23C(=O)NC(=O)NC3=O)(C#N)C(=C(C#N)C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.